molecular formula C13H16O2 B2382219 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol CAS No. 1212473-83-0

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol

Cat. No.: B2382219
CAS No.: 1212473-83-0
M. Wt: 204.269
InChI Key: JARXDSZNTUVDEE-VUHGHZMFSA-N
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Description

4-[(1R,4S)-bicyclo[221]hept-2-yl]benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced bicyclic structures.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S)-Bicyclo[2.2.1]hept-2-ene-2,3-diol
  • (1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid

Uniqueness

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2/t8-,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARXDSZNTUVDEE-VUHGHZMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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